molecular formula C13H20N4O B2903288 N-propyl-4-(pyridin-2-yl)piperazine-1-carboxamide CAS No. 904862-44-8

N-propyl-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B2903288
CAS No.: 904862-44-8
M. Wt: 248.33
InChI Key: KOZWRIVEBBNRKW-UHFFFAOYSA-N
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Description

N-propyl-4-(pyridin-2-yl)piperazine-1-carboxamide: is a chemical compound with the molecular formula C13H20N4O It is known for its unique structure, which includes a pyridine ring and a piperazine ring connected by a formamide group

Safety and Hazards

The safety and hazards associated with “N-Propyl(4-(2-pyridyl)piperazinyl)formamide” are not specified in the available resources. It’s always important to handle chemical compounds with care and follow safety guidelines .

Future Directions

Piperidine derivatives, including “N-Propyl(4-(2-pyridyl)piperazinyl)formamide”, continue to be an area of interest in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves the reaction of 4-(2-pyridyl)piperazine with propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-propyl-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-Propyl(4-(2-pyridyl)piperazinyl)carboxylic acid.

    Reduction: Formation of N-Propyl(4-(2-pyridyl)piperazinyl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-propyl-4-(pyridin-2-yl)piperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-propyl-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The formamide group plays a crucial role in the binding affinity and specificity of the compound. The pyridine and piperazine rings contribute to the overall stability and reactivity of the molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Pyridyl)formamide
  • N-Propylpiperazine
  • 4-(2-Pyridyl)piperazine

Uniqueness

N-propyl-4-(pyridin-2-yl)piperazine-1-carboxamide stands out due to its unique combination of a pyridine ring and a piperazine ring connected by a formamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-propyl-4-pyridin-2-ylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-2-6-15-13(18)17-10-8-16(9-11-17)12-5-3-4-7-14-12/h3-5,7H,2,6,8-11H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZWRIVEBBNRKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N1CCN(CC1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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